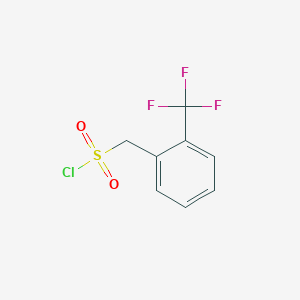

2-Trifluoromethylbenzylsulfonyl chloride

描述

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Trifluoromethylbenzylsulfonyl chloride typically involves the reaction of 2-Trifluoromethylbenzyl alcohol with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product . The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency .

化学反应分析

Types of Reactions

2-Trifluoromethylbenzylsulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Coupling Reactions: It is used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation reactions.

Major Products Formed

Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonothioates.

Oxidation: The major product is the corresponding sulfonic acid.

Reduction: The major product is the corresponding sulfide.

科学研究应用

2-Trifluoromethylbenzylsulfonyl chloride has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 2-Trifluoromethylbenzylsulfonyl chloride involves the reactivity of its sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, where the sulfonyl chloride group is replaced by different nucleophiles . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .

相似化合物的比较

Similar Compounds

2-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but lacks the benzyl group.

4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but with the trifluoromethyl group in the para position.

2-Fluorobenzenesulfonyl chloride: Similar but with a fluorine atom instead of the trifluoromethyl group.

Uniqueness

2-Trifluoromethylbenzylsulfonyl chloride is unique due to the presence of both trifluoromethyl and benzyl groups, which confer distinct reactivity and stability properties. The combination of these functional groups makes it a versatile reagent for introducing trifluoromethyl and sulfonyl moieties into various molecules, enhancing their chemical and physical properties .

生物活性

2-Trifluoromethylbenzylsulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy against specific biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of benzenemethanesulfonic acid with 2-(trifluoromethyl)benzyl chloride. This reaction yields the desired sulfonyl chloride with a moderate yield and purity suitable for further biological evaluations .

The biological activity of this compound has been primarily investigated in the context of its inhibitory effects on various cellular processes. Notably, it has been shown to selectively inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. The compound acts by interfering with tubulin polymerization, which is crucial for cell division and function in these parasites .

In Vitro Studies

In vitro studies have demonstrated that compounds containing a benzyl moiety with trifluoromethyl substitutions exhibit varying degrees of selectivity between parasitic and mammalian cells. For instance, one study reported an imidamide analog derived from this compound that displayed an IC50 value of 1 nM against T. brucei, while showing minimal cytotoxicity to human kidney cells (HEK293) and mouse macrophages (RAW267.4) .

The following table summarizes the comparative IC50 values for different derivatives:

| Compound | IC50 (T. brucei) | IC50 (HEK293) | Selectivity Index |

|---|---|---|---|

| This compound | 200 nM | >100 μM | <0.5 |

| Imidamide analog (compound 25) | 1 nM | >100 μM | >100 |

| Benzyl derivative (compound 6) | 5 μM | 5 μM | 1 |

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis has been conducted to optimize the efficacy and selectivity of derivatives based on this compound. The introduction of various functional groups at different positions on the benzene ring has been shown to significantly affect both the potency against T. brucei and cytotoxicity towards mammalian cells .

Case Studies

Several case studies have highlighted the practical applications and effectiveness of compounds derived from this compound:

- Anti-Trypanosomal Activity : A study demonstrated that an imidamide derivative exhibited potent anti-trypanosomal activity with minimal toxicity, suggesting it could be developed into a therapeutic agent for treating trypanosomiasis .

- Tubulin Polymerization Inhibition : Research indicated that specific analogs could inhibit tubulin polymerization in T. brucei cells in a dose-dependent manner, confirming their potential as selective tubulin inhibitors .

- Developmental Studies : Further investigations into the pharmacokinetics and toxicity profiles of these compounds are ongoing, aiming to establish safe dosages for potential clinical applications.

属性

IUPAC Name |

[2-(trifluoromethyl)phenyl]methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-3-1-2-4-7(6)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFCAUGRAMHQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375779 | |

| Record name | [2-(Trifluoromethyl)phenyl]methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85952-32-5 | |

| Record name | [2-(Trifluoromethyl)phenyl]methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Trifluoromethylbenzylsulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。